5-Bromo-2-chlorobenzoyl chloride
CAS No.: 21900-52-7
Cat. No.: VC1997669
Molecular Formula: C7H3BrCl2O
Molecular Weight: 253.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21900-52-7 |
---|---|
Molecular Formula | C7H3BrCl2O |
Molecular Weight | 253.9 g/mol |
IUPAC Name | 5-bromo-2-chlorobenzoyl chloride |
Standard InChI | InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H |
Standard InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C(=O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)Cl)Cl |
Chemical Identity and Structural Characteristics
5-Bromo-2-chlorobenzoyl chloride is characterized by its unique molecular structure featuring a benzene ring with strategically positioned halogen atoms and an acyl chloride functional group. The compound features a benzene ring with a carbonyl group (C=O) and a chlorine atom attached to the second carbon, while a bromine atom is located at the fifth position .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 5-Bromo-2-chlorobenzoyl chloride
Parameter | Value |
---|---|
CAS Number | 21900-52-7 |
IUPAC Name | 5-bromo-2-chlorobenzoyl chloride |
Molecular Formula | C₇H₃BrCl₂O |
Molecular Weight | 253.91 g/mol |
InChI | InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H |
InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |
SMILES | O=C(Cl)C1=CC(Br)=CC=C1Cl |
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-2-chlorobenzoyl chloride are critical for understanding its behavior in various reactions and applications. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties of 5-Bromo-2-chlorobenzoyl chloride
Property | Value |
---|---|
Physical State | Yellow solid |
Density | 1.8±0.1 g/cm³ |
Boiling Point | 281.4±25.0 °C at 760 mmHg |
Flash Point | 124.0±23.2 °C |
Exact Mass | 251.874420 |
Refractive Index | 1.597 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
The compound is known for its electrophilic properties, making it a useful intermediate in acylation reactions. The presence of halogens enhances its reactivity, allowing for further functionalization in organic synthesis protocols .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-Bromo-2-chlorobenzoyl chloride, each with its advantages and limitations. The selection of a specific method typically depends on the scale of production, available starting materials, and economic considerations.
Industrial Synthesis Routes
Industrial production of 5-Bromo-2-chlorobenzoyl chloride commonly employs the conversion of 5-bromo-2-chlorobenzoic acid using chlorinating agents. The patent CN111099975A describes a solvent-free approach that offers significant environmental and economic advantages .
The process involves:
-
Direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride under DMF catalysis
-
Evaporation of excess thionyl chloride after reaction completion
-
High yield (99%) production of 5-bromo-2-chlorobenzoyl chloride as a yellow solid
This method eliminates the need for reaction solvents in the acyl chlorination process, reducing acid solvent generation and facilitating the recovery and reuse of unreacted thionyl chloride .
Alternative Synthetic Approaches
ChemicalBook describes a synthesis route involving METHYL OXALYL CHLORIDE and 4-Bromochlorobenzene with a reported yield of 98.9%. The reaction conditions involve:
-
Stage 1: Monomethyl oxalyl chloride with copper sulfate supported molecular sieve in 1,1,1-trichloroethane at 125°C under 4560.31 Torr for 1.5 hours under inert atmosphere
-
Stage 2: Bromochlorobenzene in chloroform/1,1,1-trichloroethane at 165°C under 6080.41 Torr for 14 hours under inert atmosphere
For laboratory-scale synthesis, the conversion of 2-chlorobenzoic acid with brominating agents followed by treatment with thionyl chloride or oxalyl chloride in dichloromethane is commonly employed.
Table 3: Comparison of Synthesis Methods for 5-Bromo-2-chlorobenzoyl chloride
Method | Starting Materials | Reagents | Conditions | Yield | Advantages |
---|---|---|---|---|---|
Solvent-free approach | 5-bromo-2-chlorobenzoic acid | Thionyl chloride, DMF (catalyst) | Reflux, 4 hours | 99% | Environment-friendly, cost-effective, recoverable reagents |
Oxalyl chloride method | METHYL OXALYL CHLORIDE, 4-Bromochlorobenzene | Copper sulfate, molecular sieve | Two-stage process, inert atmosphere | 98.9% | High yield, controlled reaction conditions |
Laboratory method | 2-chlorobenzoic acid | Brominating agents, thionyl chloride/oxalyl chloride | Room temperature to reflux | Variable | Accessible reagents, simple equipment |
Applications in Organic and Pharmaceutical Chemistry
5-Bromo-2-chlorobenzoyl chloride serves as a versatile building block in organic synthesis with applications spanning multiple industries.
Pharmaceutical Applications
The compound plays a crucial role in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are an important class of medications for treating type 2 diabetes. Specifically, it is involved in the synthesis of dapagliflozin, a potent and selective SGLT2 inhibitor.
These SGLT2 inhibitors function by inhibiting glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels – a primary therapeutic goal in diabetes management.
Additionally, 5-Bromo-2-chlorobenzoyl chloride is a precursor in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is described as a "key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy" .
Intermediate in Complex Molecule Synthesis
The patent literature reveals the utility of 5-Bromo-2-chlorobenzoyl chloride in the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone through Friedel-Crafts acylation reactions . This process involves:
-
Reaction of 5-Bromo-2-chlorobenzoyl chloride with phenetole
-
Use of aluminum trichloride loaded on silica gel as a catalyst
-
Production of 5-bromo-2-chloro-4'-ethoxy benzophenone with yields exceeding 94% and purity up to 99.88%
The resulting benzophenone derivatives have potential applications in various fields including pharmaceutical development.
Supplier Reference | Package Size | Price (EUR) |
---|---|---|
IN-DA00C19Q | 1g | 50.00 |
IN-DA00C19Q | 5g | 111.00 |
IN-DA00C19Q | 10g | 158.00 |
IN-DA00C19Q | 25g | 231.00 |
IN-DA00C19Q | 100g | Inquiry required |
ATC413215833-250MG | 250 mg | 70.24 |
The compound is also available as a controlled product under reference TR-B680522, reflecting its regulated status in certain jurisdictions .
Parameter | Classification/Recommendation |
---|---|
Hazard Code | C (Corrosive) |
UN Classification | UN# 3261, Class 8 |
Signal Word | Danger |
Health Hazards | Corrosive to skin and mucous membranes |
Handling Requirements | Chemical-resistant gloves, safety goggles, adequate ventilation |
Storage Conditions | Cool, dry location in tightly sealed containers |
Incompatibilities | Strong oxidizing agents, bases, alcohols, amines |
Analytical Characterization
The identification and purity assessment of 5-Bromo-2-chlorobenzoyl chloride typically employs various analytical techniques including spectroscopic methods and chromatography.
High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination, with reports indicating achievable purities of 99.88% using appropriate synthetic and purification methods .
Other analytical techniques may include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental analysis
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume